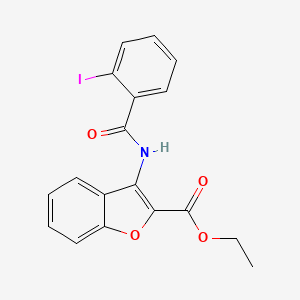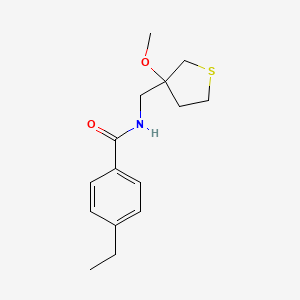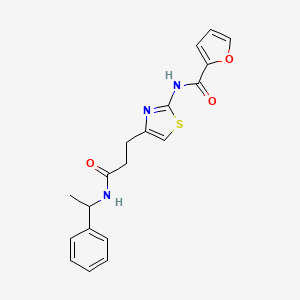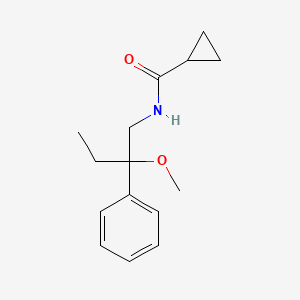![molecular formula C15H17N5O2 B2718521 3-Methyl-8-{[methylbenzylamino]methyl}-1,3,7-trihydropurine-2,6-dione CAS No. 838898-97-8](/img/structure/B2718521.png)
3-Methyl-8-{[methylbenzylamino]methyl}-1,3,7-trihydropurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-8-{[methylbenzylamino]methyl}-1,3,7-trihydropurine-2,6-dione, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. This molecule has attracted significant attention in scientific research due to its potential therapeutic applications in various diseases such as stroke, cancer, and thrombosis.
Wissenschaftliche Forschungsanwendungen
Fluorescent Probes and Cell Imaging
Derivatives of 1,4-dihydropyridine, which share structural motifs with the compound , exhibit significant potential in scientific research, particularly in fluorescent probes and cell imaging. For instance, studies on D-π-A 1,4-dihydropyridine derivatives with aggregation-induced emission characteristics demonstrate their application in cell imaging. These compounds, due to their fluorescent properties, can be fabricated into biocompatible fluorescent nanoparticles for use in imaging cancer cells, such as MCF-7 cell lines (Lei et al., 2016). Such applications are crucial for advancing our understanding of cellular processes and the development of diagnostic tools.
Antimicrobial Agents
The chemical structure related to the query compound has been explored for antimicrobial applications. Research into carboxamide derivatives of benzo[b][1,6]naphthyridines, for instance, reveals that these compounds exhibit potent cytotoxic activities against various cancer cell lines, demonstrating their potential as antimicrobial agents (Deady et al., 2003). Such findings contribute to the search for new antimicrobial compounds in combating resistant strains of bacteria and cancer cells.
Chemical Synthesis and Material Science
Compounds structurally related to "3-Methyl-8-{[methylbenzylamino]methyl}-1,3,7-trihydropurine-2,6-dione" are also significant in the synthesis of new materials and chemical synthesis methodologies. For example, the study of reactions involving 2-diaminomethylidenecyclohexane-1,3-diones highlights novel synthetic pathways that can lead to the development of new compounds with potential applications in material science (Voronkova et al., 2011).
Analytical Chemistry
The compound's structural framework is akin to those used in analytical chemistry for the development of chemiluminescence derivatization reagents. These reagents, such as 6-isothiocyanatobenzo[g]phthalazine-1,4-(2H,3H)-dione, have been synthesized for the sensitive and selective detection of amines in liquid chromatography, showcasing the importance of such compounds in enhancing detection sensitivity in analytical methodologies (Ishida et al., 1995).
Eigenschaften
IUPAC Name |
8-[[benzyl(methyl)amino]methyl]-3-methyl-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-19(8-10-6-4-3-5-7-10)9-11-16-12-13(17-11)20(2)15(22)18-14(12)21/h3-7H,8-9H2,1-2H3,(H,16,17)(H,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEZJTWKHCGDLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)NC(=N2)CN(C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole](/img/structure/B2718441.png)


![2-(Azepan-1-yl)-N-[cyano-(4-fluorophenyl)methyl]propanamide](/img/structure/B2718445.png)
![6-Bromo-[1,2,4]triazolo[1,5-A]pyrimidin-2-amine](/img/structure/B2718447.png)

![3,6-dichloro-N-{tricyclo[5.2.1.0^{2,6}]decan-8-yl}pyridine-2-carboxamide](/img/structure/B2718451.png)


![N-(1-cyano-1,2-dimethylpropyl)-2-[3-(2-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-oxadiazol-4-yl]acetamide](/img/structure/B2718454.png)
![2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2718455.png)
![3-(4-(dimethylamino)phenyl)-2-phenyl-5-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2718457.png)
